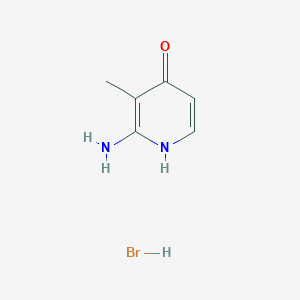
2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” is a chemical compound with the empirical formula C6H8N2 . It is also known as 2-Amino-4-picoline . This compound is part of a class of organic compounds known as heterocyclic compounds .
Synthesis Analysis
The synthesis of pyridine derivatives like “2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” has been a subject of research for many years due to their significant therapeutic effects . Pyridines, dihydropyridines, and piperidines play eminent roles in medicinal, synthetic, and bio-organic chemistry .Molecular Structure Analysis
The molecular structure of “2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” can be represented by the SMILES stringCc1ccnc(N)c1 . This indicates that the compound has a pyridine ring with a methyl group (CH3) and an amino group (NH2) attached to it . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” include a boiling point of 230 °C and a melting point of 96-99 °C . It is freely soluble in DMF and water, slightly soluble in aliphatic hydrocarbons and petroleum ether, and freely soluble in coal tar bases and lower alcohols .Aplicaciones Científicas De Investigación
Biomedical Applications
2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide: is a pyridine derivative that has shown potential in biomedical research. Pyridine derivatives, such as this compound, are often explored for their biological activity . They can serve as building blocks for pharmaceuticals due to their ability to interact with biological systems. For instance, they can be used to synthesize compounds with antimicrobial, antiviral, or anti-inflammatory properties.
Biochemistry Research
In biochemistry, this compound could be used to study enzyme reactions or metabolic pathways. Pyridine derivatives are known to act as inhibitors or activators of certain enzymes, which can help in understanding biochemical processes or in the development of new biochemical assays .
Pharmacology
Pharmacologically, 2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide may be utilized in the synthesis of drug candidates. Its structure is conducive to forming part of the scaffold of small-molecule drugs, potentially contributing to the treatment of diseases such as cancer or neurological disorders .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives could be explored for their therapeutic potential. Pyridinones, a related class of compounds, have been used in the design of drugs due to their ability to form hydrogen bonds and their favorable physicochemical properties .
Organic Synthesis
Organic chemists might employ 2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide in the synthesis of complex organic molecules. It could act as an intermediate in the construction of molecules with pyridine rings, which are common in many organic compounds, including natural products and pharmaceuticals .
Chemical Engineering
In chemical engineering, this compound could be involved in process development for the synthesis of materials or chemicals. Its reactivity with other compounds can be harnessed to create new materials with desired properties or to optimize production processes .
Environmental Science
Lastly, in environmental science, derivatives of this compound could be studied for their environmental impact. Understanding their degradation, interaction with other chemicals, and potential toxicity can inform environmental risk assessments and the development of safer chemicals .
Propiedades
IUPAC Name |
2-amino-3-methyl-1H-pyridin-4-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.BrH/c1-4-5(9)2-3-8-6(4)7;/h2-3H,1H3,(H3,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGGYVYKVRCNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

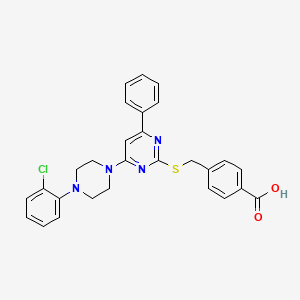
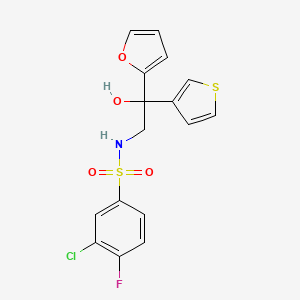
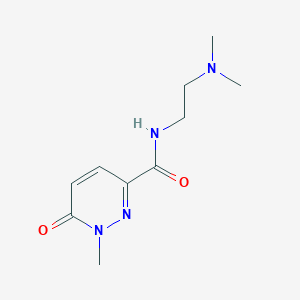
![6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2886475.png)
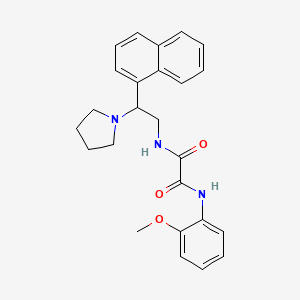

![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)
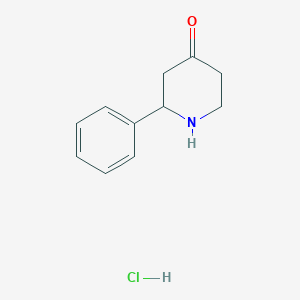
![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2886486.png)
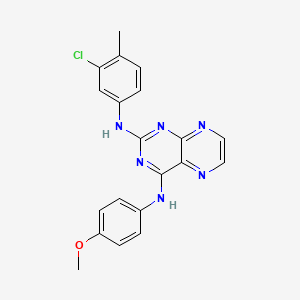
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide](/img/structure/B2886489.png)
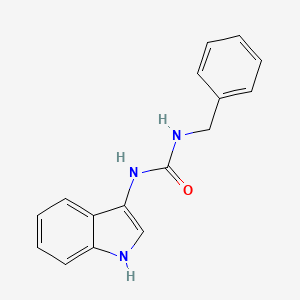
![(E)-N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2886492.png)